molecular formula C10H8O5 B11945078 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- CAS No. 6537-90-2

4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro-

Cat. No.: B11945078
CAS No.: 6537-90-2
M. Wt: 208.17 g/mol
InChI Key: DOEBRZGMLPHNHL-UHFFFAOYSA-N
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Description

4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler organic molecules, cyclization reactions can be employed to form the furan ring structure.

    Oxidation and Reduction: These reactions are often used to introduce or modify functional groups within the molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in drug discovery and development.

    Medicine: Investigated for its therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds with similar furan ring structures.

    Benzofuran Derivatives: Compounds with fused benzene and furan rings.

    Isobenzofuran Derivatives: Compounds with isobenzofuran structures.

Uniqueness

4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

6537-90-2

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undecane-3,5,8,10-tetrone

InChI

InChI=1S/C10H8O5/c11-5-1-3-6(12)2-4(5)8-7(3)9(13)15-10(8)14/h3-4,7-8H,1-2H2

InChI Key

DOEBRZGMLPHNHL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C(C1=O)CC2=O)C(=O)OC3=O

Origin of Product

United States

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